CHF5407

Description

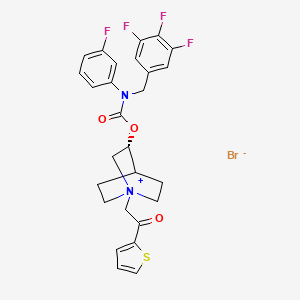

Structure

3D Structure of Parent

Propriétés

IUPAC Name |

[(3R)-1-(2-oxo-2-thiophen-2-ylethyl)-1-azoniabicyclo[2.2.2]octan-3-yl] N-(3-fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamate;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25F4N2O3S.BrH/c28-19-3-1-4-20(13-19)32(14-17-11-21(29)26(31)22(30)12-17)27(35)36-24-16-33(8-6-18(24)7-9-33)15-23(34)25-5-2-10-37-25;/h1-5,10-13,18,24H,6-9,14-16H2;1H/q+1;/p-1/t18?,24-,33?;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDUVQZSIMOIWQB-JTOZIPDCSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+]2(CCC1C(C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[N+]2(CCC1[C@H](C2)OC(=O)N(CC3=CC(=C(C(=C3)F)F)F)C4=CC(=CC=C4)F)CC(=O)C5=CC=CS5.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25BrF4N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

613.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of CHF5074: A Dual-Acting Modulator of Gamma-Secretase and Microglia for Alzheimer's Disease

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CHF5074, chemically known as 1-(3′,4′-dichloro-2-fluoro[1,1′-biphenyl]-4-yl)-cyclopropanecarboxylic acid, is an investigational therapeutic agent developed for Alzheimer's disease (AD). Synthesized as a non-steroidal anti-inflammatory drug (NSAID) derivative, CHF5074 was specifically engineered to be devoid of cyclooxygenase (COX) inhibitory activity, thereby avoiding the gastrointestinal side effects associated with traditional NSAIDs.[1][2] Its primary mechanism of action is the allosteric modulation of γ-secretase, the enzyme complex central to the production of amyloid-beta (Aβ) peptides.[1][3] Furthermore, extensive research has revealed a significant secondary mechanism involving the modulation of microglial activation and neuroinflammation, positioning CHF5074 as a multi-target agent with potential disease-modifying capabilities.[4][5][6]

Core Mechanisms of Action

Allosteric Modulation of γ-Secretase

The central pathological hallmark of Alzheimer's disease is the accumulation of plaques in the brain, which are primarily composed of aggregated Aβ peptides. These peptides are generated through the sequential cleavage of the Amyloid Precursor Protein (APP) by β-secretase and γ-secretase. The γ-secretase complex is responsible for the final intramembrane cleavage of the APP C-terminal fragment (C99), a process that can occur at several sites, leading to Aβ peptides of varying lengths.[7] The 42-amino acid form (Aβ42) is highly prone to aggregation and is considered the primary pathogenic species.

Unlike γ-secretase inhibitors (GSIs), which block the enzyme's activity entirely and can lead to severe side effects by preventing the processing of other crucial substrates like Notch, CHF5074 acts as a γ-secretase modulator (GSM).[8][9]

-

Shifting Cleavage Preference: GSMs allosterically modulate the γ-secretase complex to favor cleavage at alternative sites. This results in a decreased production of the highly amyloidogenic Aβ42 and a concurrent increase in the formation of shorter, less aggregation-prone species such as Aβ38.[8][9] This shift in the Aβ42/Aβ40 ratio is a key therapeutic goal in AD research.

-

Notch-Sparing Activity: A critical advantage of CHF5074 is its lack of interference with Notch signaling.[9] At concentrations effective for Aβ42 reduction, CHF5074 does not inhibit the cleavage of the Notch receptor, thereby avoiding the mechanism-based toxicities (e.g., gastrointestinal and immune system abnormalities) that have plagued the development of GSIs.[1][9]

-

Mechanism of Interaction: The precise binding site of CHF5074 is not fully elucidated, but evidence suggests that, like other NSAID-derived GSMs, it may reduce the interaction between the APP substrate and presenilin-1 (PS1), the catalytic core of the γ-secretase complex.[1] This altered interaction is thought to reposition the C99 fragment within the active site, favoring the production of shorter Aβ peptides.

Modulation of Microglial Activation and Neuroinflammation

Neuroinflammation, mediated by the brain's resident immune cells, the microglia, is an early and sustained feature of AD pathology.[4] In the disease state, microglia can become chronically activated, releasing pro-inflammatory cytokines that contribute to neuronal damage. However, microglia also play a crucial neuroprotective role by clearing Aβ deposits through phagocytosis. CHF5074 has been shown to beneficially modulate this process.

-

Promoting Anti-Inflammatory/Phagocytic Phenotype: CHF5074 promotes the transition of microglia from a pro-inflammatory (M1) state to an anti-inflammatory and phagocytic (M2) state.[2][5] This is evidenced by the increased expression of M2 markers such as Mannose Receptor C-Type 1 (MRC1/CD206) and Chitinase 3-like 3 (Ym1).[5]

-

Upregulation of TREM2: CHF5074 significantly increases the expression of Triggering Receptor Expressed on Myeloid cells 2 (TREM2).[5] TREM2 is a critical receptor on the surface of microglia that recognizes lipids associated with Aβ plaques and apoptotic cells, signaling through the adaptor protein DAP12 to initiate a cascade that enhances microglial survival, proliferation, and phagocytic activity.[10][11][12] By upregulating TREM2, CHF5074 enhances the capacity of microglia to engage with and clear amyloid pathology.[5][13]

-

Reduction of Inflammatory Biomarkers: In both animal models and human clinical trials, CHF5074 treatment leads to a dose-dependent reduction in key biomarkers of neuroinflammation, including soluble CD40 ligand (sCD40L) and Tumor Necrosis Factor-alpha (TNF-α) in both plasma and cerebrospinal fluid (CSF).[4][14]

Quantitative Data Summary

The efficacy of CHF5074 has been quantified in numerous in vitro and in vivo studies. The following tables summarize key findings.

| Parameter | Cell Line | IC₅₀ Value | Notes |

| Aβ42 Secretion | H4swe (human neuroglioma) | 3.6 µM | Demonstrates potent and preferential inhibition of Aβ42.[6][9] |

| Aβ40 Secretion | H4swe (human neuroglioma) | 18.4 µM | ~5-fold less potent against Aβ40 compared to Aβ42.[9] |

| COX-1 Inhibition | Human recombinant | >100 µM | Devoid of significant COX-1 inhibitory activity.[1] |

| COX-2 Inhibition | Human recombinant | >300 µM | Devoid of significant COX-2 inhibitory activity.[1] |

| Parameter | Animal Model | Treatment Details | Result |

| Plaque Area | hAPP Transgenic Mice | 375 ppm in diet for 6 months | Cortex: -32% Hippocampus: -42% [1] |

| Plaque Number | hAPP Transgenic Mice | 375 ppm in diet for 6 months | Cortex: -28% Hippocampus: -34% [1] |

| Activated Microglia | hAPP Transgenic Mice | 375 ppm in diet for 6 months | Cortex: -54% Hippocampus: -59% [1] |

| Plaque Burden & Microglia | Tg2576 Mice | 375 ppm in diet for 13 months | Significantly affected by treatment (vs. vehicle).[15] |

| Cognitive Deficit | hAPP Transgenic Mice | 375 ppm in diet for 6 months | Attenuated spatial memory deficit in Morris water maze.[3] |

| Cognitive Deficit | Tg2576 Mice | 375 ppm in diet for 13 months | Completely reverted recognition memory impairment.[15] |

| Parameter | Study Population | Dose | Value |

| Time to Peak Plasma (Tₘₐₓ) | Healthy Volunteers | Single Oral Doses (25-600 mg) | 2-3 hours[16][17] |

| Terminal Half-life (t₁/₂) | Healthy Volunteers | Multiple Oral Doses (200-600 mg/day) | ~30 hours[14][17] |

| Accumulation Ratio | Healthy Volunteers | Multiple Oral Doses | ~2-fold at steady state[14][17] |

| Exposure | Healthy Volunteers | Single & Multiple Doses | Dose-proportional[16][17] |

| Biomarker | Fluid | Study Population | Dose | Result |

| sCD40L | CSF | MCI Patients | 200-600 mg/day for 12 weeks | Inverse relationship with dose (p=0.037)[4][18] |

| TNF-α | CSF | MCI Patients | 200-600 mg/day for 12 weeks | Inverse relationship with dose (p=0.001)[4][18] |

| sCD40L | Plasma | MCI Patients | 600 mg/day for 12 weeks | Significantly lower vs. placebo (p=0.010)[4][18] |

Key Experimental Protocols

In Vivo Efficacy in Transgenic Mouse Models (hAPP Mice)

-

Animals and Treatment: 6-month-old hAPP transgenic mice were administered CHF5074 mixed into their standard diet at a concentration of 375 ppm for a duration of 6 months. Control groups received either a standard diet or a diet containing ibuprofen (375 ppm).[1]

-

Behavioral Testing (Morris Water Maze): To assess spatial memory, mice were trained to find a hidden platform in a pool of water over several days. Parameters such as escape latency (time to find the platform) and swimming path length were recorded. A final probe trial with the platform removed was conducted to measure the time spent in the target quadrant.[3]

-

Tissue Processing: Following the treatment period, mice were euthanized and their brains were perfused and fixed (e.g., in 4% paraformaldehyde). The brains were then processed for paraffin embedding or cryopreservation and sectioned coronally (e.g., at 30-40 µm thickness).[19][20]

-

Immunohistochemistry (IHC) for Aβ Plaques and Microglia:

-

Antigen Retrieval: Sections were pre-treated to expose epitopes, often involving incubation in formic acid for Aβ staining.[19]

-

Blocking: Non-specific binding was blocked using a serum-based solution (e.g., normal goat serum).

-

Primary Antibody Incubation: Sections were incubated overnight with primary antibodies targeting Aβ (e.g., 6E10 or 4G8) or a marker for activated microglia (e.g., anti-CD11b or anti-Iba1).[1]

-

Detection: A biotinylated secondary antibody was applied, followed by an avidin-biotin complex (ABC) reagent and visualization with a chromogen like 3,3′-diaminobenzidine (DAB), which produces a brown stain.[21]

-

-

Image Analysis and Quantification: Stained sections were imaged using a light microscope connected to a digital camera. Image analysis software (e.g., ImageJ) was used to quantify the "plaque load" (percentage of the total analyzed area occupied by Aβ staining) and the number of plaques, as well as the area of microglial activation.[1][19]

Human Clinical Trial Biomarker Analysis (MCI Patients)

-

Study Design: A double-blind, placebo-controlled, ascending dose study was conducted in patients with Mild Cognitive Impairment (MCI). Patients received daily oral doses of CHF5074 (200, 400, or 600 mg) or a placebo for 12 weeks.[4]

-

Sample Collection: Plasma samples were collected at multiple time points throughout the study. At the end of the 12-week treatment period, an optional lumbar puncture was performed to collect cerebrospinal fluid (CSF) samples approximately 3 hours after the final dose.[4][18]

-

Pharmacokinetic Analysis: Concentrations of CHF5074 and its main glucuronide metabolite in plasma and CSF were measured using a validated liquid chromatography-mass spectrometry (LC-MS/MS) method.[17]

-

Biomarker Quantification: CSF and plasma levels of inflammatory biomarkers (sCD40L, TNF-α) and AD-related proteins (Aβ42, total-tau, phospho-tau) were quantified using commercially available, validated enzyme-linked immunosorbent assay (ELISA) kits or multiplex immunoassay platforms (e.g., xMAP technology).[4][22]

Visualizations: Pathways and Workflows

Conclusion

CHF5074 represents a sophisticated, dual-pronged approach to Alzheimer's disease therapy. As a γ-secretase modulator, it selectively reduces the production of the toxic Aβ42 peptide without disrupting essential Notch signaling, offering a significant safety advantage over first-generation γ-secretase inhibitors.[1][9] Concurrently, its ability to modulate microglia—shifting them towards a neuroprotective, phagocytic phenotype and suppressing pro-inflammatory activity—addresses the critical neuroinflammatory component of the disease.[2][5] The robust preclinical data demonstrating reductions in plaque burden, decreased neuroinflammation, and reversal of cognitive deficits, coupled with promising biomarker data from human trials, underscore the potential of CHF5074 as a disease-modifying agent for individuals in the early stages of Alzheimer's disease.[3][4][15]

References

- 1. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Neuroinflammation of Microglial Regulation in Alzheimer’s Disease: Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CHF5074 (CSP-1103) induces microglia alternative activation in plaque-free Tg2576 mice and primary glial cultures exposed to beta-amyloid [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Gamma-secretase modulators: a promising route for the treatment of Alzheimer's disease [frontiersin.org]

- 8. Development and Mechanism of γ-Secretase Modulators for Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Roles of TREM2 in the Pathological Mechanism and the Therapeutic Strategies of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Untangling the Role of TREM2 in Conjugation with Microglia in Neuronal Dysfunction: A Hypothesis on a Novel Pathway in the Pathophysiology of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Untangling the Role of TREM2 in Conjugation with Microglia in Neuronal Dysfunction: A Hypothesis on a Novel Pathway in the Pathophysiology of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. TREM2 enables amyloid β clearance by microglia - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Multi-target action of the novel anti-Alzheimer compound CHF5074: in vivo study of long term treatment in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Staining and Quantification of β-Amyloid Pathology in Transgenic Mouse Models of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. lab.moffitt.org [lab.moffitt.org]

- 22. Alzheimer’s disease CSF biomarkers: clinical indications and rational use - PMC [pmc.ncbi.nlm.nih.gov]

CHF5074: A Deep Dive into its Modulation of Amyloid Precursor Protein Processing

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHF5074, also known as Itanapraced, has emerged as a significant compound of interest in the field of Alzheimer's disease (AD) research. Classified as a γ-secretase modulator (GSM), it offers a nuanced approach to targeting the amyloid cascade, a central pathological hallmark of AD. Unlike direct γ-secretase inhibitors that block the enzyme's activity and can lead to mechanism-based toxicities due to off-target effects on substrates like Notch, CHF5074 allosterically modulates the enzyme complex. This modulation selectively reduces the production of the highly amyloidogenic 42-amino acid beta-amyloid peptide (Aβ42) in favor of shorter, less toxic Aβ species. This technical guide provides a comprehensive overview of the core mechanism of CHF5074, its effects on amyloid precursor protein (APP) processing, and the experimental methodologies employed to elucidate its activity.

Mechanism of Action: Modulating γ-Secretase

The amyloidogenic pathway of APP processing involves the sequential cleavage of APP by β-secretase (BACE1) and the γ-secretase complex, leading to the generation of Aβ peptides of varying lengths.[1][2][3] The γ-secretase complex, a multi-protein assembly, is responsible for the final intramembrane cleavage of the C-terminal fragment of APP (APP-CTFβ or C99).[1][4]

CHF5074 acts as a novel γ-secretase modulator.[1][5] Instead of inhibiting the overall catalytic activity of γ-secretase, it subtly alters its conformation. This allosteric modulation shifts the cleavage site, resulting in a decreased production of the aggregation-prone Aβ42 peptide and a concurrent increase in the production of shorter, more soluble, and less neurotoxic Aβ species, such as Aβ38. This targeted approach aims to reduce the formation of amyloid plaques, a key neuropathological feature of AD, while preserving the physiological functions of γ-secretase on other substrates, thereby offering a potentially safer therapeutic window.[1]

Effects on Amyloid Precursor Protein Processing: In Vitro and In Vivo Evidence

The efficacy of CHF5074 in modulating APP processing and mitigating AD-related pathology has been demonstrated in numerous preclinical studies using transgenic mouse models of Alzheimer's disease.

In Vitro Studies

In primary cortical neurons derived from APPswe transgenic mice, CHF5074 demonstrated a selective and dose-dependent reduction of Aβ42 levels in the culture media.[6] The half-maximal inhibitory concentration (IC50) for the inhibition of Aβ42 was found to be 5.3 µM, while the IC50 for Aβ40 inhibition was significantly higher at 54 µM, highlighting its selectivity for reducing the more pathogenic Aβ species.[6]

In Vivo Studies in Transgenic Mouse Models

Chronic administration of CHF5074 has consistently shown a reduction in brain β-amyloid pathology in various transgenic mouse models of AD.[1][4][5][7]

A 6-month treatment of hAPP transgenic mice (expressing human APP with Swedish and London mutations) with CHF5074 (375 ppm in the diet) resulted in a significant reduction in amyloid plaque burden in both the cortex and hippocampus.[1][5] Specifically, the area occupied by plaques was reduced by 32 ± 6% in the cortex and 42 ± 6% in the hippocampus.[1] The number of plaques was also significantly decreased by 28 ± 6% in the cortex and 34 ± 7% in the hippocampus.[1]

Interestingly, while plaque load was significantly reduced, total brain Aβ40 and Aβ42 levels did not show a significant overall reduction in this particular study, although a significant decrease in brain Aβ42 levels was observed in female mice treated with CHF5074.[1] This suggests that the beneficial effects of CHF5074 on plaque pathology may involve mechanisms beyond simply lowering total Aβ levels, potentially influencing Aβ aggregation or clearance.

Furthermore, long-term treatment with CHF5074 in Tg2576 mice, another AD mouse model, not only reduced amyloid plaque burden but also restored hippocampal neurogenesis and reversed contextual memory deficits.[7] In plaque-free young Tg2576 mice, CHF5074 treatment was associated with a reduction in intraneuronal AβPP/Aβ levels and hyperphosphorylated tau, suggesting early intervention benefits.[4]

Quantitative Data on the Effects of CHF5074

| Parameter | Mouse Model | Treatment Details | Cortex | Hippocampus | Reference |

| Plaque Area Reduction | hAPP (Swedish & London mutations) | 375 ppm in diet for 6 months | 32 ± 6% | 42 ± 6% | [1] |

| Plaque Number Reduction | hAPP (Swedish & London mutations) | 375 ppm in diet for 6 months | 28 ± 6% | 34 ± 7% | [1] |

| Plaque-Associated Microglia Reduction | hAPP (Swedish & London mutations) | 375 ppm in diet for 6 months | -54% | -59% | [1] |

| Brain Aβ42 Reduction (Females) | hAPP (Swedish & London mutations) | 375 ppm in diet for 6 months | - | Significant Reduction | [1] |

| Intraneuronal AβPP/Aβ Reduction | Tg2576 (plaque-free) | ~60 mg/kg/day for 4 weeks | Significant Reduction | Significant Reduction | [4] |

| Parameter | In Vitro Model | IC50 Value | Reference |

| Aβ42 Inhibition | Primary cortical neurons (APPswe) | 5.3 µM | [6] |

| Aβ40 Inhibition | Primary cortical neurons (APPswe) | 54 µM | [6] |

Beyond Amyloid: Effects on Neuroinflammation

Beyond its direct effects on APP processing, CHF5074 has demonstrated significant anti-inflammatory properties.[8][9] In a clinical study involving patients with Mild Cognitive Impairment (MCI), 12 weeks of treatment with CHF5074 led to a dose-dependent reduction in cerebrospinal fluid (CSF) levels of the neuroinflammatory biomarkers sCD40L and TNF-α.[10][11][12] This suggests that CHF5074 may also exert its therapeutic effects by modulating the neuroinflammatory processes that are increasingly recognized as a critical component of AD pathogenesis.[8][9]

Experimental Protocols

In Vivo Efficacy Study in hAPP Transgenic Mice

Objective: To evaluate the effect of chronic CHF5074 administration on amyloid pathology in a transgenic mouse model of AD.

Animal Model: 6-month-old hAPP transgenic mice expressing human APP751 with the Swedish (K670N/M671L) and London (V717I) mutations.[1][5]

Treatment:

-

CHF5074 group: Mice receive a diet containing 375 ppm of CHF5074 for 6 months.[1][5]

-

Control group: Age-matched hAPP transgenic mice receive a standard diet.[1][5]

-

Wild-type group: Non-transgenic littermates receive a standard diet.[1][5]

Methodology:

-

Tissue Collection: After the 6-month treatment period, mice are anesthetized, and brains are collected. One hemisphere is fixed in paraformaldehyde for immunohistochemistry, and the other is snap-frozen for biochemical analysis.[1]

-

Immunohistochemistry for Amyloid Plaques:

-

Paraffin-embedded brain sections (10 µm) are deparaffinized and rehydrated.

-

Antigen retrieval is performed by incubating sections in formic acid.

-

Sections are blocked and then incubated with a primary antibody against Aβ (e.g., 6E10).

-

A biotinylated secondary antibody is applied, followed by an avidin-biotin-peroxidase complex.

-

Plaques are visualized using a chromogen such as diaminobenzidine (DAB).

-

Image analysis software is used to quantify the plaque area and number in the cortex and hippocampus.[1]

-

-

Aβ Level Quantification (ELISA):

-

Frozen brain tissue is sequentially homogenized in buffers to extract soluble and insoluble Aβ fractions (e.g., SDS and formic acid fractions).[1]

-

Aβ40 and Aβ42 levels in the extracts are measured using commercially available sandwich ELISA kits.

-

Results are normalized to the total protein concentration of the brain homogenates.[1]

-

-

Microglia Staining:

Visualizations

Caption: Amyloid Precursor Protein (APP) processing pathways and the modulatory effect of CHF5074.

Caption: Experimental workflow for in vivo evaluation of CHF5074 in a transgenic mouse model of AD.

Conclusion

CHF5074 represents a promising therapeutic agent for Alzheimer's disease, acting as a γ-secretase modulator to selectively reduce the production of pathogenic Aβ42.[1][5] Extensive preclinical data has demonstrated its ability to significantly reduce amyloid plaque burden and associated neuroinflammation in the brains of transgenic mouse models, leading to improvements in cognitive function.[1][4][5][7] Furthermore, clinical data in MCI patients indicates good tolerability and a positive effect on biomarkers of neuroinflammation.[10][11] The detailed data and methodologies presented in this guide underscore the potential of CHF5074 as a disease-modifying therapy for Alzheimer's disease and provide a solid foundation for further research and development in this area.

References

- 1. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. APP processing in Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting Amyloidogenic Processing of APP in Alzheimer’s Disease [frontiersin.org]

- 4. The γ-secretase modulator CHF5074 restores memory and hippocampal synaptic plasticity in plaque-free Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CHF5074, a novel gamma-secretase modulator, restores hippocampal neurogenesis potential and reverses contextual memory deficit in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Neuroinflammation to Treat Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Neuroinflammatory Cytokines Induce Amyloid Beta Neurotoxicity through Modulating Amyloid Precursor Protein Levels/Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. eurekaselect.com [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

The Neuroprotective Profile of CHF5074: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHF5074, a novel γ-secretase modulator, has emerged as a promising therapeutic candidate for Alzheimer's disease (AD) due to its multifaceted neuroprotective properties. This technical guide provides an in-depth overview of the core preclinical and clinical evidence supporting the efficacy of CHF5074. It details the compound's mechanism of action, summarizing its impact on amyloid-beta pathology, microglial modulation, tauopathy, neurogenesis, and cognitive function. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Furthermore, signaling pathways and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of CHF5074's neuroprotective effects.

Introduction

Alzheimer's disease is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques, the intracellular accumulation of hyperphosphorylated tau tangles, and sustained neuroinflammation.[1] CHF5074, also known as CSP-1103, is a non-steroidal anti-inflammatory drug (NSAID) derivative that has been rationally designed to modulate γ-secretase activity without the typical gastrointestinal and cardiovascular side effects associated with traditional NSAIDs.[2][3] Its primary mechanism of action involves allosteric modulation of γ-secretase, leading to a preferential reduction in the production of the aggregation-prone Aβ42 peptide.[2] Beyond its effects on amyloid processing, CHF5074 exhibits potent anti-inflammatory and neurogenic properties, positioning it as a multi-target therapeutic agent for AD.

Mechanism of Action: A Multi-Pronged Approach

CHF5074's neuroprotective effects stem from its ability to concurrently address several key pathological cascades in Alzheimer's disease.

Modulation of γ-Secretase and Amyloid-Beta Production

CHF5074 acts as a γ-secretase modulator, selectively reducing the production of the highly amyloidogenic Aβ42 peptide while sparing the processing of other γ-secretase substrates like Notch, thereby avoiding the toxicity associated with pan-γ-secretase inhibitors.[2] This modulation leads to a significant reduction in Aβ plaque deposition in the brain.[2][4][5]

Microglial Modulation and Anti-Inflammatory Effects

A critical aspect of CHF5074's neuroprotective profile is its ability to modulate microglial activation. In the context of AD, microglia, the resident immune cells of the brain, can adopt either a pro-inflammatory (M1) or an anti-inflammatory and phagocytic (M2) phenotype.[6] CHF5074 promotes a shift towards the beneficial M2 phenotype, characterized by the upregulation of markers such as MRC1/CD206 and TREM2.[7][8] This shift enhances the clearance of Aβ plaques and reduces the production of pro-inflammatory cytokines like TNF-α and IL-1β.[7][9][10]

Attenuation of Tau Pathology

Chronic treatment with CHF5074 has been shown to reduce the accumulation of hyperphosphorylated tau, a key component of neurofibrillary tangles.[11][12] This effect is thought to be mediated, at least in part, by the inhibition of glycogen synthase kinase-3β (GSK-3β), a kinase implicated in tau hyperphosphorylation.[11]

Promotion of Neurogenesis and Synaptic Plasticity

CHF5074 has demonstrated the ability to restore hippocampal neurogenesis, the process of generating new neurons, which is impaired in AD.[13][14][15] This is evidenced by an increased number of doublecortin-positive neuroblasts in the dentate gyrus of treated transgenic mice.[13] Furthermore, the compound has been shown to reverse deficits in synaptic plasticity, such as impaired long-term potentiation (LTP), and to normalize levels of the synaptic protein synaptophysin.[3][13][16]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical and clinical studies investigating the neuroprotective effects of CHF5074.

Table 1: Effects of CHF5074 on Amyloid-Beta Pathology in Transgenic Mouse Models

| Animal Model | Treatment Duration & Dose | Brain Region | Parameter | % Reduction vs. Control | p-value | Reference |

| hAPP mice | 6 months (375 ppm in diet) | Cortex | Plaque Area | 32% | 0.010 | [4] |

| hAPP mice | 6 months (375 ppm in diet) | Hippocampus | Plaque Area | 42% | 0.005 | [4] |

| hAPP mice | 6 months (375 ppm in diet) | Cortex | Plaque Number | 28% | 0.022 | [4] |

| hAPP mice | 6 months (375 ppm in diet) | Hippocampus | Plaque Number | 34% | 0.014 | [4] |

| Tg2576 mice | 17 weeks (375 ppm in diet) | Cortex | Plaque Area | 52.2% | 0.0003 | [2] |

| Tg2576 mice | 17 weeks (375 ppm in diet) | Hippocampus | Plaque Area | 76.7% | 0.004 | [2] |

| Tg2576 mice | 17 weeks (375 ppm in diet) | Cortex | Plaque Number | 48.9% | 0.0004 | [2] |

| Tg2576 mice | 17 weeks (375 ppm in diet) | Hippocampus | Plaque Number | 66.2% | 0.037 | [2] |

| Tg2576 mice | 17 weeks (375 ppm in diet) | Total Brain | Aβ40 | 49.2% | 0.017 | [2] |

| Tg2576 mice | 17 weeks (375 ppm in diet) | Total Brain | Aβ42 | 43.5% | 0.027 | [2] |

| Tg2576 mice | 13 months (125 ppm in diet) | Cortex | Amyloid Burden | 61.0% | <0.01 | [17] |

| Tg2576 mice | 13 months (375 ppm in diet) | Cortex | Amyloid Burden | 48.2% | <0.01 | [17] |

| Tg2576 mice | 13 months (125 ppm in diet) | Hippocampus | Amyloid Burden | 52.3% | <0.01 | [17] |

| Tg2576 mice | 13 months (375 ppm in diet) | Hippocampus | Amyloid Burden | 64.9% | <0.01 | [17] |

Table 2: Effects of CHF5074 on Microglial Activation and Neuroinflammation

| Model | Treatment | Parameter | Change vs. Control | p-value | Reference |

| hAPP mice | 6 months (375 ppm in diet) | Plaque-associated microglia (Cortex) | 54% reduction | 0.008 | [4] |

| hAPP mice | 6 months (375 ppm in diet) | Plaque-associated microglia (Hippocampus) | 59% reduction | 0.002 | [4] |

| Tg2576 mice | 13 months (125 ppm in diet) | Activated microglia (Hippocampus) | 53.7% reduction | <0.01 | [17] |

| Tg2576 mice | 13 months (375 ppm in diet) | Activated microglia (Hippocampus) | 47.7% reduction | <0.01 | [17] |

| Tg2576 mice | 4 weeks (375 ppm in diet) | MRC1/CD206 expression (Hippocampus) | Significant increase | - | [7] |

| Tg2576 mice | 4 weeks (375 ppm in diet) | Ym1 expression (Hippocampus) | Significant increase | - | [7] |

| Primary glial cultures + Aβ42 | 3 µM CHF5074 | TNF-α, IL-1β, iNOS expression | Total suppression | - | [7][10] |

| Primary glial cultures + Aβ42 | 3 µM CHF5074 | MRC1/CD206, TREM2 expression | Significant increase | - | [7][10] |

| MCI Patients | 12 weeks (600 mg/day) | CSF sCD40L | Inverse relation to dose | 0.037 | [18] |

| MCI Patients | 12 weeks (600 mg/day) | CSF TNF-α | Inverse relation to dose | 0.001 | [18] |

| MCI Patients | 12 weeks (600 mg/day) | Plasma sCD40L | Significant reduction | 0.010 | [18] |

Table 3: Effects of CHF5074 on Tau Pathology, Neurogenesis, and Cognition

| Animal Model | Treatment Duration & Dose | Parameter | Effect | p-value | Reference |

| APP(SL) mice | 6 months (375 ppm in diet) | Hyperphosphorylated tau | More effective reduction than ibuprofen | - | [11] |

| APP(SL) mice | 6 months (375 ppm in diet) | Total tau | Significant reduction | <0.05 | [12] |

| Tg2576 mice | 9 months (375 ppm in diet) | Hippocampal neurogenesis (DCX+ cells) | Significant attenuation of impairment | 0.036 | [13] |

| Tg2576 mice | 9 months (375 ppm in diet) | Cortical synaptophysin levels | Normalization | <0.001 | [13] |

| Tg2576 mice | 9 months (375 ppm in diet) | Contextual memory deficit | Complete reversal | 0.006 | [13] |

| hAPP mice | 6 months (375 ppm in diet) | Spatial memory deficit (Morris water maze) | Attenuation | - | [5] |

| Tg2576 mice | 4 weeks (≈60 mg/kg/day) | Recognition memory impairment | Full reversal | - | [16] |

| Tg2576 mice | Acute (30 mg/kg) | Contextual memory impairment | Significant attenuation | - | [16] |

| Tg2576 mice | 8 days (30 mg/kg/day) | K+-evoked [³H]ACh release (frontal cortex) | Restoration | - | [19] |

Experimental Protocols

In Vivo Studies in Transgenic Mouse Models

-

Animal Models:

-

Tg2576: These mice overexpress the human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutation, leading to age-dependent development of Aβ plaques and cognitive deficits.[2][13][16][20]

-

hAPP: These mice express human APP with both the Swedish and London (V717I) mutations, resulting in a more aggressive Aβ pathology.[4][5]

-

APP(SL): Similar to hAPP mice, these express human APP with the Swedish and London mutations.[11]

-

-

Treatment Administration:

-

Behavioral Assessments:

-

Morris Water Maze: Used to assess spatial learning and memory. Mice are trained to find a hidden platform in a circular pool of water, and their escape latency and path length are recorded.[5]

-

Object Recognition Test: Evaluates recognition memory. Mice are familiarized with two identical objects, and after a delay, one object is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured.[19][20]

-

Contextual Fear Conditioning: Assesses fear-associated memory. Mice learn to associate a specific context (the conditioning chamber) with an aversive stimulus (a mild foot shock). Memory is evaluated by measuring the freezing behavior when re-exposed to the context.[13]

-

-

Histological and Biochemical Analyses:

-

Immunohistochemistry: Brain sections were stained with specific antibodies to visualize and quantify Aβ plaques (e.g., using 6E10 or 4G8 antibodies), activated microglia (e.g., using Iba1 antibody), and neuroblasts (e.g., using doublecortin antibody).[4][9][13]

-

ELISA: Enzyme-linked immunosorbent assays were used to measure the levels of Aβ40 and Aβ42 in brain homogenates and plasma.[2]

-

Western Blotting: Used to quantify the levels of specific proteins, such as hyperphosphorylated tau (e.g., using PHF-1 and CP13 antibodies), total tau, and synaptic markers like synaptophysin.[12][13]

-

In Vitro Studies

-

Cell Lines:

-

Primary Cell Cultures:

-

Primary Cortical Neurons: Obtained from embryonic APPswe transgenic mice to study the effects of CHF5074 on Aβ secretion and neurotrophin expression.[21]

-

Primary Astrocyte-Microglia Cultures: Used to investigate the modulatory effects of CHF5074 on microglial activation and the expression of pro- and anti-inflammatory markers in response to Aβ42 exposure.[7][8][10]

-

-

Assays:

-

Aβ Secretion Assay: The levels of Aβ40 and Aβ42 in the cell culture medium were measured by ELISA to determine the IC50 values of CHF5074.[2][21]

-

Notch Cleavage Assay: The effect of CHF5074 on the intracellular cleavage of Notch was assessed to confirm its selectivity as a γ-secretase modulator.[2]

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of pro-inflammatory (TNF-α, IL-1β, iNOS) and anti-inflammatory/phagocytic (MRC1/CD206, TREM2, Ym1) markers in primary glial cultures.[7][8][10]

-

Visualizing the Mechanisms of CHF5074

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the neuroprotective actions of CHF5074.

Caption: CHF5074's multi-target mechanism in Alzheimer's disease.

Caption: Workflow for preclinical evaluation of CHF5074 in mouse models.

Conclusion

The comprehensive body of evidence presented in this technical guide highlights the significant neuroprotective potential of CHF5074. Its ability to modulate γ-secretase, suppress neuroinflammation by promoting a beneficial microglial phenotype, attenuate tau pathology, and restore neurogenesis and synaptic function underscores its promise as a multi-target therapeutic for Alzheimer's disease. The quantitative data from preclinical and early clinical studies are encouraging, warranting further investigation into the long-term efficacy and safety of CHF5074 in patients with Alzheimer's disease. This guide serves as a valuable resource for researchers and drug development professionals seeking a detailed understanding of the scientific rationale and experimental validation of CHF5074 as a neuroprotective agent.

References

- 1. Modulation of Tau Pathology in Alzheimer's Disease by Dietary Bioactive Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 1-(3',4'-Dichloro-2-fluoro[1,1'-biphenyl]-4-yl)-cyclopropanecarboxylic acid (CHF5074), a novel gamma-secretase modulator, reduces brain beta-amyloid pathology in a transgenic mouse model of Alzheimer's disease without causing peripheral toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The γ-secretase modulator CHF5074 restores memory and hippocampal synaptic plasticity in plaque-free Tg2576 mice | AlzPED [alzped.nia.nih.gov]

- 4. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Alzheimer’s disease and neuroinflammation: will new drugs in clinical trials pave the way to a multi-target therapy? [frontiersin.org]

- 7. CHF5074 (CSP-1103) induces microglia alternative activation in plaque-free Tg2576 mice and primary glial cultures exposed to beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. The γ-secretase modulator CHF5074 reduces the accumulation of native hyperphosphorylated tau in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. CHF5074, a novel gamma-secretase modulator, restores hippocampal neurogenesis potential and reverses contextual memory deficit in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. probiologists.com [probiologists.com]

- 15. Frontiers | Mechanisms of abnormal adult hippocampal neurogenesis in Alzheimer’s disease [frontiersin.org]

- 16. The γ-secretase modulator CHF5074 restores memory and hippocampal synaptic plasticity in plaque-free Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. CHF5074 restores visual memory ability and pre-synaptic cortical acetylcholine release in pre-plaque Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Multi-target action of the novel anti-Alzheimer compound CHF5074: in vivo study of long term treatment in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

CHF5074: A Modulator of γ-Secretase and Microglial Activity for Lowering Aβ42 and Aβ40 Peptide Levels

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

CHF5074, a novel γ-secretase modulator, has demonstrated significant potential in preclinical and clinical studies as a therapeutic agent for Alzheimer's disease by virtue of its dual mechanism of action: the modulation of amyloid-β (Aβ) peptide production and the attenuation of neuroinflammation. This technical guide provides a comprehensive overview of the impact of CHF5074 on Aβ42 and Aβ40 peptide levels, detailing the core mechanisms, summarizing key quantitative data from pivotal studies, and outlining the experimental protocols utilized. Visualizations of the underlying signaling pathways and experimental workflows are provided to facilitate a deeper understanding of its pharmacological profile.

Core Mechanism of Action

CHF5074 exerts its effects on amyloid pathology through two primary pathways:

-

γ-Secretase Modulation: Unlike γ-secretase inhibitors that block the enzyme's activity and can lead to mechanism-based toxicity by interfering with Notch signaling, CHF5074 acts as a modulator.[1] It allosterically modifies the γ-secretase complex, shifting the cleavage of the amyloid precursor protein (APP) C-terminal fragment (C99) away from the production of the highly amyloidogenic Aβ42 peptide towards the generation of shorter, less aggregation-prone Aβ species, such as Aβ38.[2][3] This modulation results in a preferential reduction of Aβ42 levels.[4]

-

Microglial Modulation: CHF5074 has been shown to influence microglial activation, promoting a shift from a pro-inflammatory (M1) to an anti-inflammatory and phagocytic (M2) phenotype.[5][6] This action enhances the clearance of Aβ peptides and reduces the neuroinflammatory response associated with amyloid plaques.[1][7] In primary glial cultures, CHF5074 has been observed to suppress the expression of pro-inflammatory markers like TNF-α and IL-1β induced by Aβ42, while increasing the expression of anti-inflammatory markers such as MRC1/CD206 and TREM2.[5][6]

Quantitative Impact on Aβ42 and Aβ40 Levels

The following tables summarize the quantitative effects of CHF5074 on Aβ42 and Aβ40 levels as reported in key in vitro and in vivo studies.

Table 1: In Vitro Studies

| Cell Line | CHF5074 Concentration | Effect on Aβ42 | Effect on Aβ40 | Selectivity (Aβ42 vs. Aβ40) | Reference |

| Human Neuroglioma (H4swe) | IC50 = 3.6 µM | Inhibition | IC50 = 18.4 µM | ~5-fold | [2][4] |

| Primary Cortical Neurons (APPswe) | IC50 = 5.3 µM | Inhibition | IC50 = 54 µM | ~10-fold | [8] |

Table 2: In Vivo Studies (Transgenic Mice)

| Mouse Model | Treatment Dose & Duration | Brain Aβ42 Reduction | Brain Aβ40 Reduction | Plaque Load Reduction | Reference |

| Tg2576 (hAPP Swedish) | 375 ppm in diet for 4 months | ~42-49% | No significant effect | 52-77% | [1][2] |

| hAPP (Swedish & London) | 375 ppm in diet for 6 months | Significant reduction in FA-extracted Aβ42 in females | No significant overall effect | 32-42% | [1][7] |

*FA: Formic Acid

Signaling and Experimental Workflow Diagrams

To visually represent the mechanisms and methodologies discussed, the following diagrams have been generated using Graphviz (DOT language).

Detailed Experimental Protocols

In Vitro Aβ Quantification in Cell Culture

Objective: To determine the effect of CHF5074 on the secretion of Aβ40 and Aβ42 from cultured cells.

Methodology:

-

Cell Culture: Human neuroglioma cells (H4) stably transfected with the Swedish mutation of human APP (H4swe) or primary cortical neurons from APPswe transgenic mouse embryos are cultured in appropriate media (e.g., DMEM with supplements).[4][8]

-

Compound Treatment: Cells are treated with varying concentrations of CHF5074 for a specified duration (e.g., 24-48 hours). A vehicle control (e.g., DMSO) is run in parallel.[8]

-

Conditioned Media Collection: After the treatment period, the cell culture supernatant (conditioned media) is collected.

-

Aβ ELISA: The concentrations of Aβ40 and Aβ42 in the conditioned media are quantified using commercially available sandwich enzyme-linked immunosorbent assay (ELISA) kits.[9][10] These kits typically use a capture antibody specific for the C-terminus of Aβ40 or Aβ42 and a detection antibody recognizing the N-terminus of the Aβ peptide.[11][12]

-

Data Analysis: The Aβ concentrations are normalized to the total protein content of the corresponding cell lysates. The IC50 values (the concentration of CHF5074 that inhibits 50% of Aβ secretion compared to the vehicle control) are calculated.

In Vivo Aβ Quantification and Immunohistochemistry in Transgenic Mice

Objective: To assess the impact of chronic CHF5074 administration on brain Aβ levels, amyloid plaque deposition, and microgliosis in a transgenic mouse model of Alzheimer's disease.

Methodology:

-

Animal Model and Treatment: Transgenic mice expressing human APP with mutations linked to familial Alzheimer's disease (e.g., Tg2576 or hAPP with Swedish and London mutations) are used.[1][7] The mice are fed a diet containing CHF5074 (e.g., 375 ppm) or a control diet for an extended period (e.g., 4-6 months).[1]

-

Tissue Collection and Preparation: Following the treatment period, mice are euthanized, and their brains are harvested. One hemisphere is typically fixed for immunohistochemistry, while the other is snap-frozen for biochemical analysis.[13]

-

Brain Homogenization and Fractionation: The frozen brain tissue is homogenized. To differentiate between soluble and insoluble Aβ pools, a sequential extraction protocol is often employed. This may involve initial homogenization in a buffer containing a detergent like SDS, followed by extraction of the pellet with formic acid to solubilize aggregated Aβ in plaques.[1]

-

Aβ ELISA: The levels of Aβ40 and Aβ42 in the different brain fractions are quantified by sandwich ELISA, as described for the in vitro protocol.[9][11]

-

Immunohistochemistry: The fixed brain hemisphere is sectioned and stained with specific antibodies.

-

Image Analysis: The stained brain sections are imaged, and the plaque area fraction (the percentage of the total area occupied by plaques) and the extent of microgliosis are quantified using image analysis software.

Conclusion

CHF5074 represents a promising multi-target therapeutic candidate for Alzheimer's disease. Its ability to selectively reduce the production of the more pathogenic Aβ42 species, coupled with its anti-inflammatory effects on microglia, addresses two key pathological features of the disease. The quantitative data from both in vitro and in vivo studies consistently demonstrate its efficacy in reducing amyloid pathology. The experimental protocols outlined in this guide provide a framework for the continued investigation and evaluation of CHF5074 and other novel γ-secretase modulators. While clinical trials have shown the compound to be well-tolerated and to affect biomarkers of neuroinflammation, further studies are needed to fully establish its cognitive benefits in patients.[14][15][16]

References

- 1. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chemical Biology, Molecular Mechanism and Clinical Perspective of γ-Secretase Modulators in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. CHF5074 (CSP-1103) induces microglia alternative activation in plaque-free Tg2576 mice and primary glial cultures exposed to beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aβ measurement by enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. novamedline.com [novamedline.com]

- 11. Key considerations for ELISA-based quantification of diverse amyloid beta forms in murine brain homogenates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. New ELISAs with high specificity for soluble oligomers of amyloid β-protein detect natural Aβ oligomers in human brain but not CSF - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. | BioWorld [bioworld.com]

- 16. researchgate.net [researchgate.net]

The Early Discovery and Development of CHF5074: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHF5074, a novel small molecule, emerged from early drug discovery programs as a promising therapeutic candidate for Alzheimer's disease (AD). This technical guide provides an in-depth overview of the foundational preclinical and early clinical research that characterized its initial development. CHF5074 was identified as a γ-secretase modulator with anti-inflammatory properties, distinguishing it from traditional non-steroidal anti-inflammatory drugs (NSAIDs) by being devoid of cyclooxygenase (COX) inhibitory activity.[1][2] Its development was predicated on the hypothesis that modulating, rather than inhibiting, the γ-secretase enzyme could selectively reduce the production of the toxic amyloid-beta 42 (Aβ42) peptide, a key pathogenic molecule in AD, while sparing other essential signaling pathways like Notch.[1][3] Furthermore, its ability to modulate microglial activation suggested a dual mechanism of action, targeting both amyloid pathology and neuroinflammation.[4][5]

Preclinical Development

The preclinical evaluation of CHF5074 involved a series of in vivo studies using transgenic mouse models of AD, primarily the Tg2576 and hAPP mice, which overexpress human amyloid precursor protein (APP) with mutations linked to familial AD.[6][7] These studies were instrumental in elucidating the compound's pharmacological effects on key pathological hallmarks of the disease.

Effects on Amyloid Pathology

Chronic administration of CHF5074 demonstrated a significant reduction in brain Aβ plaque burden in transgenic mice.[6][8] This effect was observed in both the cortex and hippocampus, two brain regions severely affected in AD.[6][8]

Table 1: Effect of Chronic CHF5074 Treatment on Brain Aβ Plaque Burden in hAPP Transgenic Mice [6][8]

| Brain Region | Treatment Group | Plaque Area Reduction (%) | Plaque Number Reduction (%) |

| Cortex | CHF5074 (375 ppm in diet for 6 months) | 32 ± 6% (p=0.010) | 28 ± 6% (p=0.022) |

| Hippocampus | CHF5074 (375 ppm in diet for 6 months) | 42 ± 6% (p=0.005) | 34 ± 7% (p=0.014) |

Data are presented as mean ± SEM. Statistical significance was determined by ANOVA.

Interestingly, while plaque deposition was reduced, studies in plaque-free young Tg2576 mice showed that CHF5074 treatment led to a significant reduction in intraneuronal AβPP/Aβ levels without altering soluble or oligomeric Aβ levels.[9][10] This suggests an early intervention potential, targeting the intracellular accumulation of amyloidogenic peptides before the formation of extracellular plaques.

Modulation of Neuroinflammation

A key feature of CHF5074 is its ability to modulate microglial activation, a critical component of the neuroinflammatory response in AD. In transgenic mice, CHF5074 treatment markedly reduced the number of activated microglia surrounding amyloid plaques.[6][8]

Table 2: Effect of Chronic CHF5074 Treatment on Microglial Activation in hAPP Transgenic Mice [6]

| Brain Region | Treatment Group | Reduction in Activated Microglia Area (%) |

| Cortex | CHF5074 (375 ppm in diet for 6 months) | 54 ± 10% (p=0.008) |

| Hippocampus | CHF5074 (375 ppm in diet for 6 months) | 59 ± 8% (p=0.002) |

Data are presented as mean ± SEM. Statistical significance was determined by ANOVA.

Further investigations revealed that CHF5074 promotes a shift in microglial polarization from a pro-inflammatory (M1) to an anti-inflammatory/phagocytic (M2) phenotype.[4] In primary glial cultures exposed to Aβ, CHF5074 suppressed the expression of pro-inflammatory cytokines like TNF-α and IL-1β while increasing the expression of M2 markers such as MRC1/CD206 and TREM2.[4]

Restoration of Synaptic Plasticity and Cognitive Function

The pathological changes in AD ultimately lead to synaptic dysfunction and cognitive decline. Preclinical studies demonstrated that CHF5074 could reverse these functional deficits. In plaque-free Tg2576 mice, CHF5074 treatment restored long-term potentiation (LTP), a cellular correlate of learning and memory, in the hippocampus.[9][10]

This restoration of synaptic plasticity was accompanied by significant improvements in cognitive performance. Both acute and subchronic treatment with CHF5074 attenuated contextual and recognition memory impairments in young Tg2576 mice.[9][10] In older hAPP mice with established plaque pathology, chronic CHF5074 treatment attenuated spatial memory deficits in the Morris water maze test.[8]

Table 3: Effect of CHF5074 on Cognitive Performance in Transgenic Mice

| Mouse Model | Age | Treatment | Cognitive Task | Outcome |

| Tg2576 | 5 months | Acute (30 mg/kg, s.c.) | Contextual Fear Conditioning | Attenuated memory impairment.[9][10] |

| Tg2576 | 6 months | 4-week oral (≈60 mg/kg/day) | Novel Object Recognition | Fully reversed memory impairment.[9][10] |

| hAPP | 6 months | 6 months oral (375 ppm) | Morris Water Maze | Attenuated spatial memory deficit.[8] |

| Tg2576 | 7 months | Acute (30 mg/kg) | Novel Object Recognition | Recovered impaired recognition memory.[11] |

Early Clinical Development

Following the promising preclinical results, CHF5074 advanced into early-stage clinical trials to assess its safety, tolerability, and pharmacokinetics in humans.

Phase I Studies in Healthy Volunteers

Single and multiple ascending dose studies were conducted in healthy volunteers.[12][13] CHF5074 was found to be generally well-tolerated at doses up to 600 mg/day.[13] The most frequently reported adverse event was mild diarrhea.[13] Pharmacokinetic analyses revealed that CHF5074 reached peak plasma concentrations 2-3 hours after oral administration and had a terminal half-life of approximately 30 hours.[13]

Phase IIa Study in Patients with Mild Cognitive Impairment (MCI)

A 12-week, double-blind, placebo-controlled study was conducted in 96 patients with MCI to evaluate the safety, tolerability, and pharmacodynamics of CHF5074 at doses of 200, 400, and 600 mg/day.[14][15] The study demonstrated that CHF5074 was well-tolerated in this patient population.[14][15]

A key finding from this study was the dose-dependent effect of CHF5074 on biomarkers of neuroinflammation in the cerebrospinal fluid (CSF).[14][15]

Table 4: Effect of 12-Week CHF5074 Treatment on CSF Neuroinflammatory Biomarkers in MCI Patients [14][15]

| Biomarker | CHF5074 Dose | Outcome |

| sCD40L | 200, 400, 600 mg/day | Inverse relationship between dose and CSF levels (p=0.037). |

| TNF-α | 200, 400, 600 mg/day | Inverse relationship between dose and CSF levels (p=0.001). |

While no significant differences in neuropsychological test scores were observed between treatment groups in the 12-week study, a subsequent 76-week open-label extension study with 74 of these patients showed significant improvements in several cognitive domains, particularly in carriers of the APOE4 allele.[16][17]

Experimental Protocols

In Vivo Mouse Studies

-

Animal Models: Male heterozygous Tg2576 mice expressing human APP with the Swedish (K670N/M671L) mutation and hAPP transgenic mice expressing human APP751 with the Swedish and London (V717I) mutations were used.[6][7] Age-matched wild-type littermates served as controls.

-

Drug Administration: CHF5074 was typically administered in the diet at a concentration of 375 ppm.[6][7][8] For acute studies, subcutaneous injections were used.[9]

-

Immunohistochemistry for Aβ Plaques and Microglia: Brains were fixed, sectioned, and stained with antibodies against Aβ (e.g., 6E10) and a marker for activated microglia (e.g., CD11b).[6] The plaque area and number, as well as the area of activated microglia, were quantified using image analysis software.

-

Behavioral Testing:

-

Morris Water Maze: To assess spatial learning and memory, mice were trained to find a hidden platform in a circular pool of water.[8]

-

Novel Object Recognition: This test evaluates recognition memory based on the innate tendency of rodents to explore novel objects more than familiar ones.[9][11]

-

Contextual Fear Conditioning: This task assesses fear-associated memory, which is dependent on the hippocampus.[9]

-

-

Electrophysiology for Long-Term Potentiation (LTP): Field excitatory postsynaptic potentials (fEPSPs) were recorded from the CA1 region of hippocampal slices to measure synaptic plasticity.[9]

Clinical Studies

-

Phase I: A double-blind, placebo-controlled, parallel-group, single- and multiple-ascending dose study was conducted in healthy male volunteers.[12][13] Safety assessments included monitoring of adverse events, vital signs, ECGs, and clinical laboratory tests. Pharmacokinetic parameters were determined from plasma and urine samples.

-

Phase IIa: A 12-week, double-blind, placebo-controlled, parallel-group, ascending dose study was conducted in patients with MCI.[14][15] In addition to safety and tolerability assessments, CSF was collected at the end of treatment to measure levels of Aβ42, tau, phospho-tau, sCD40L, and TNF-α. Neuropsychological tests were administered to assess cognitive function.

Visualizations

References

- 1. The γ-secretase modulator CHF5074 restores memory and hippocampal synaptic plasticity in plaque-free Tg2576 mice | AlzPED [alzped.nia.nih.gov]

- 2. Novel Anti-Alzheimer's Therapeutic Molecules Targeting Amyloid Precursor Protein Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amyloid precursor protein selective gamma-secretase inhibitors for treatment of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHF5074 (CSP-1103) induces microglia alternative activation in plaque-free Tg2576 mice and primary glial cultures exposed to beta-amyloid | AlzPED [alzped.nia.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CHF5074, a novel gamma-secretase modulator, restores hippocampal neurogenesis potential and reverses contextual memory deficit in a transgenic mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The γ-secretase modulator CHF5074 restores memory and hippocampal synaptic plasticity in plaque-free Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. CHF5074 restores visual memory ability and pre-synaptic cortical acetylcholine release in pre-plaque Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. CHF5074 reduces biomarkers of neuroinflammation in patients with mild cognitive impairment: a 12-week, double-blind, placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. | BioWorld [bioworld.com]

- 17. Experimental agent CHF5074 improves memory tasks in mild cognitive impairment | MDedge [mdedge.com]

Understanding the Allosteric Modulation of Gamma-Secretase by CHF5074: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CHF5074 is a novel small molecule that acts as an allosteric modulator of γ-secretase, the pivotal enzyme in the production of amyloid-beta (Aβ) peptides. Unlike direct inhibitors of γ-secretase, which have been associated with mechanism-based toxicities due to the inhibition of Notch processing, CHF5074 selectively alters the cleavage of the amyloid precursor protein (APP). This modulation results in a reduction of the highly amyloidogenic Aβ42 peptide and a concurrent increase in shorter, less aggregation-prone Aβ species, such as Aβ38. This technical guide provides a comprehensive overview of the mechanism of action of CHF5074, presenting key quantitative data from preclinical studies, detailed experimental protocols for its evaluation, and visual representations of the involved pathways and workflows.

Introduction: The Rationale for Gamma-Secretase Modulation

The amyloid cascade hypothesis posits that the accumulation of Aβ peptides, particularly the 42-amino acid isoform (Aβ42), is a primary event in the pathogenesis of Alzheimer's disease (AD). Aβ peptides are generated by the sequential cleavage of APP by β-secretase and γ-secretase. The γ-secretase complex, a multi-protein intramembrane protease, is therefore a prime therapeutic target for reducing Aβ production.

However, γ-secretase also cleaves other substrates, most notably the Notch receptor, which is crucial for cell-fate decisions. Direct inhibition of γ-secretase activity can interfere with Notch signaling, leading to significant side effects. This has led to the development of γ-secretase modulators (GSMs), such as CHF5074, which do not inhibit the overall activity of the enzyme but rather allosterically modify its substrate processing. This approach offers the potential for a safer therapeutic window by selectively targeting APP processing.

Quantitative Data on the Efficacy of CHF5074

Preclinical studies in transgenic mouse models of Alzheimer's disease have demonstrated the potential of CHF5074 to mitigate key pathological features of the disease. The following tables summarize the significant quantitative findings from these studies.

Table 1: In Vitro Potency of CHF5074

| Assay System | Parameter | Value (µM) |

| Cultured Cells | IC50 for Aβ42 reduction | 3.6[1] |

| Cultured Cells | IC50 for Aβ40 reduction | 18.4[1] |

Table 2: In Vivo Efficacy of CHF5074 in Transgenic Mice (hAPP mice, 6-month treatment)

| Brain Region | Parameter | Treatment Group | % Reduction vs. Vehicle | p-value |

| Cortex | Plaque Area | CHF5074 (375 ppm) | 32% | 0.003[2][3][4] |

| Hippocampus | Plaque Area | CHF5074 (375 ppm) | 42% | 0.004[2][3][4] |

| Cortex | Plaque Number | CHF5074 (375 ppm) | 28% | 0.022[2][3][4] |

| Hippocampus | Plaque Number | CHF5074 (375 ppm) | 34% | 0.005[2][3][4] |

| Cortex | Plaque-associated Microglia | CHF5074 (375 ppm) | 54% | 0.008[2][3][4] |

| Hippocampus | Plaque-associated Microglia | CHF5074 (375 ppm) | 59% | 0.002[2][3][4] |

Table 3: Cognitive Effects of CHF5074 in Tg2576 Mice

| Test | Treatment Duration | Effect |

| Contextual Memory | Acute | Attenuation of impairment[5] |

| Recognition Memory | 4 weeks | Reversal of impairment[5] |

| Morris Water Maze | 6 months | Attenuation of spatial memory deficit[4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of CHF5074.

In Vitro Gamma-Secretase Activity Assay

This protocol describes a cell-free assay to measure the direct effect of compounds on γ-secretase activity.

Materials:

-

Cell line overexpressing human APP (e.g., HEK293-APP)

-

Membrane protein extraction buffer (e.g., containing CHAPSO)

-

Fluorogenic γ-secretase substrate

-

CHF5074 and control compounds

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Membrane Preparation: Culture HEK293-APP cells to confluency. Harvest cells and prepare membrane fractions by dounce homogenization and ultracentrifugation.

-

Protein Quantification: Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA).

-

Assay Setup: In a 96-well black microplate, add the following in order:

-

Assay buffer

-

CHF5074 or control compound at various concentrations

-

Membrane preparation (e.g., 10 µg of total protein)

-

-

Reaction Initiation: Add the fluorogenic γ-secretase substrate to each well to initiate the reaction.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 2-4 hours), protected from light.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the chosen substrate.

-

Data Analysis: Calculate the percent inhibition of γ-secretase activity for each concentration of CHF5074 compared to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Quantification of Aβ40 and Aβ42 by ELISA

This protocol outlines the quantification of Aβ peptides in cell culture supernatants or brain homogenates.

Materials:

-

Aβ40 and Aβ42 ELISA kits

-

Cell culture supernatant or brain homogenate samples

-

Wash buffer

-

TMB substrate and stop solution

-

Microplate reader

Procedure:

-

Sample Preparation:

-

Cell Culture: Collect conditioned media from cells treated with CHF5074.

-

Brain Homogenate: Homogenize brain tissue in an appropriate buffer (e.g., with protease inhibitors) and centrifuge to pellet insoluble material.

-

-

ELISA Procedure (as per kit manufacturer's instructions):

-

Add standards and samples to the pre-coated microplate wells.

-

Incubate to allow Aβ to bind to the capture antibody.

-

Wash the plate to remove unbound material.

-

Add the detection antibody and incubate.

-

Wash the plate.

-

Add the HRP-conjugated secondary antibody and incubate.

-

Wash the plate.

-

Add TMB substrate and incubate to develop color.

-

Add stop solution to terminate the reaction.

-

-

Absorbance Reading: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Generate a standard curve from the absorbance readings of the standards. Calculate the concentration of Aβ40 and Aβ42 in the samples based on the standard curve.

Immunohistochemistry for Amyloid Plaques and Microglia

This protocol details the staining and quantification of amyloid plaques and microglia in mouse brain sections.

Materials:

-

Formalin-fixed, paraffin-embedded or frozen brain sections from transgenic mice

-

Primary antibodies: anti-Aβ (e.g., 6E10) and anti-Iba1 (for microglia)

-

Biotinylated secondary antibodies

-

Avidin-biotin-peroxidase complex (ABC) reagent

-

DAB substrate

-

Microscope and image analysis software

Procedure:

-

Antigen Retrieval: Deparaffinize and rehydrate sections if necessary. Perform antigen retrieval (e.g., by heating in citrate buffer).

-

Blocking: Block endogenous peroxidase activity with hydrogen peroxide. Block non-specific antibody binding with normal serum.

-

Primary Antibody Incubation: Incubate sections with the primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash sections and incubate with the appropriate biotinylated secondary antibodies.

-

Signal Amplification: Wash sections and incubate with ABC reagent.

-

Visualization: Wash sections and develop the signal with DAB substrate.

-

Counterstaining and Mounting: Counterstain with a suitable nuclear stain (e.g., hematoxylin), dehydrate, and coverslip.

-

Image Analysis: Acquire images of the cortex and hippocampus. Use image analysis software to quantify the plaque area and the area of Iba1-positive microglia.

Morris Water Maze Test

This protocol describes a widely used behavioral test to assess spatial learning and memory in mice.

Materials:

-

Circular water tank

-

Submerged escape platform

-

Video tracking system and software

-

Visual cues placed around the room

Procedure:

-

Acclimation: Handle the mice for several days before the start of the experiment.

-

Training:

-

Fill the tank with water made opaque with non-toxic paint.

-

Place the hidden platform in one quadrant of the tank.

-

For each trial, release the mouse into the water from one of four starting positions.

-

Allow the mouse to swim and find the platform (maximum 60 seconds).

-

If the mouse fails to find the platform, guide it to it.

-

Allow the mouse to remain on the platform for 15-30 seconds.

-

Conduct multiple trials per day for several consecutive days.

-

-

Probe Trial:

-

On the day after the last training session, remove the platform from the tank.

-

Place the mouse in the tank and allow it to swim for 60 seconds.

-

Record the time spent in the target quadrant where the platform was previously located.

-

-

Data Analysis: The video tracking software will record parameters such as escape latency, path length, and time spent in the target quadrant. Analyze these parameters to assess spatial learning and memory.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental processes related to the allosteric modulation of γ-secretase by CHF5074.

Caption: Allosteric modulation of γ-secretase by CHF5074.

Caption: In vivo experimental workflow for evaluating CHF5074.

Conclusion

CHF5074 represents a promising therapeutic strategy for Alzheimer's disease by allosterically modulating γ-secretase activity. Its ability to selectively reduce the production of the toxic Aβ42 peptide while sparing Notch processing addresses a key safety concern associated with direct γ-secretase inhibition. The preclinical data strongly support its potential to ameliorate amyloid pathology and improve cognitive function. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation and development of CHF5074 and other γ-secretase modulators. Further research to precisely identify the binding site of CHF5074 on the γ-secretase complex will provide even greater insight into its mechanism of action and facilitate the design of next-generation modulators with enhanced potency and selectivity.

References

- 1. γ-Secretase and its modulators: Twenty years and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Object Recognition and Object Location Behavioral Testing in Mice on a Budget [jove.com]

- 3. benchchem.com [benchchem.com]

- 4. CHF5074, a novel gamma-secretase modulator, attenuates brain beta-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Methodological & Application

CHF5074: Application Notes and Protocols for In Vivo Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

CHF5074 is an experimental compound investigated for its therapeutic potential in neurodegenerative diseases, particularly Alzheimer's disease (AD). It is characterized as a γ-secretase modulator and a microglial modulator, exhibiting a multi-target mechanism of action aimed at mitigating key pathological features of AD. In vivo studies have demonstrated its efficacy in reducing amyloid-β (Aβ) plaque burden, modulating neuroinflammation, and improving cognitive function in transgenic mouse models of AD. These application notes provide a comprehensive overview of the experimental protocols for in vivo studies involving CHF5074, supported by quantitative data and visual representations of its mechanism of action and experimental workflows.

Mechanism of Action

CHF5074's therapeutic effects are attributed to its dual role as a γ-secretase modulator and a microglial modulator.

-

γ-Secretase Modulation : Unlike γ-secretase inhibitors that block the enzyme's activity and can lead to side effects due to the inhibition of other essential signaling pathways like Notch, CHF5074 modulates its activity. This modulation is thought to reduce the interaction between the amyloid precursor protein (APP) and presenilin-1 (PS1), a key component of the γ-secretase complex.[1] This leads to a decrease in the production of the aggregation-prone Aβ42 peptide, a primary component of amyloid plaques.[1][2]

-

Microglial Modulation : CHF5074 has been shown to influence the phenotype of microglia, the resident immune cells of the central nervous system. It promotes a shift from the pro-inflammatory M1 phenotype to the anti-inflammatory and phagocytic M2 phenotype.[3][4] This is evidenced by the increased expression of M2 markers such as MRC1/CD206 and Ym1, and the suppression of pro-inflammatory cytokines like TNF-α and IL-1β.[3][4] This modulation of microglial activation helps to reduce neuroinflammation and enhance the clearance of Aβ plaques.[1][5][6]

Signaling Pathway

References

- 1. CHF5074, a novel γ-secretase modulator, attenuates brain β-amyloid pathology and learning deficit in a mouse model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition and modulation of γ-secretase for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. CHF5074 (CSP-1103) induces microglia alternative activation in plaque-free Tg2576 mice and primary glial cultures exposed to beta-amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Multi-target action of the novel anti-Alzheimer compound CHF5074: in vivo study of long term treatment in Tg2576 mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols: CHF5074 in Tg2576 Mouse Models of Alzheimer's Disease

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of CHF5074, a γ-secretase modulator and microglial modulator, in the Tg2576 mouse model of Alzheimer's disease. This document details the experimental protocols for evaluating the efficacy of CHF5074 in mitigating Alzheimer's-like pathology and cognitive deficits, along with a summary of key quantitative findings from preclinical studies.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to synaptic dysfunction and cognitive decline. The Tg2576 mouse model, which overexpresses a mutant form of human amyloid precursor protein (APP) with the Swedish (K670N/M671L) mutation, is a widely used preclinical model that recapitulates key aspects of AD pathology, including age-dependent Aβ plaque deposition and cognitive impairment.[1][2]

CHF5074 (also known as CSP-1103) is a nonsteroidal anti-inflammatory drug derivative that acts as a γ-secretase modulator, selectively reducing the production of the more amyloidogenic Aβ42 peptide.[3][4] It has also been shown to modulate microglial activation, shifting them towards a more neuroprotective M2 phenotype.[5][6] This dual mechanism of action makes CHF5074 a compound of interest for Alzheimer's disease therapy.

Quantitative Data Summary

The following tables summarize the key quantitative outcomes of CHF5074 treatment in Tg2576 mice across various studies.

Table 1: Effects of Chronic CHF5074 Treatment on Brain Aβ Pathology in Tg2576 Mice [3][7]